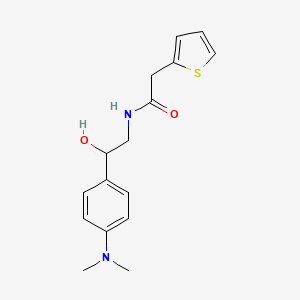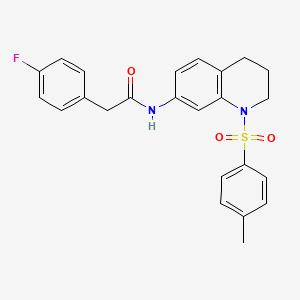
2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-phenylquinolin-2(1H)-one derivatives is achieved through a one-pot reaction from N-acyl-o-aminobenzophenones using NaH as a base, which could be a similar method used for synthesizing the compound . The reaction yields various N-alkylated quinolones when performed in the presence of alkyl iodide. Although the exact synthesis of 2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is not described, it is likely to involve a similar strategy of functional group interconversion and cyclization.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic ring that includes a benzene ring fused to a pyridine ring. The structure of related compounds has been characterized by various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques would likely reveal the presence of the fluorophenyl and tosyl groups, as well as the acetamide moiety in the compound of interest.
Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions. The presence of the acetamide group suggests potential reactivity at the nitrogen atom, which could be involved in further substitution reactions. The fluorophenyl group may also influence the electronic properties of the molecule, affecting its reactivity. The tosyl group is often used as a protecting group or as a leaving group in substitution reactions, indicating that the compound could be a key intermediate in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The fluorophenyl group is likely to contribute to the compound's lipophilicity and could affect its boiling point and solubility. The tosyl group could increase the molecular weight and complexity, potentially affecting the compound's melting point and solubility in organic solvents. The acetamide moiety could contribute to hydrogen bonding, influencing the compound's solubility in water and its melting point.
科学的研究の応用
Structural Aspects and Properties
The study of isoquinoline derivatives, including compounds structurally related to 2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, has revealed interesting structural aspects and properties. For example, N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and its derivatives exhibit unique crystal structures and form host–guest complexes with enhanced fluorescence emission. These structural insights could be relevant for the development of new materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Cytotoxic Activity
Sulfonamide derivatives, which share a common structural motif with 2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, have been studied for their cytotoxic activity against various cancer cell lines. These studies suggest potential therapeutic applications for structurally related compounds in cancer treatment, with certain derivatives showing significant potency (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Imaging Applications
Fluorinated compounds similar to 2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide have been evaluated for their potential in imaging studies. For instance, 18F-labeled PET ligands have shown promise in visualizing increased expression of translocator proteins in the brain, which could be relevant for diagnostic imaging in neurological disorders (Yui et al., 2010).
Synthesis and Reaction Studies
Research on the synthesis and reactions of quinoline derivatives, including those related to 2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, has contributed to the development of novel synthetic methodologies. These studies provide valuable insights into the chemistry of quinoline compounds, potentially leading to the discovery of new drugs or materials (Al-Masoudi, 2003).
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3S/c1-17-4-12-22(13-5-17)31(29,30)27-14-2-3-19-8-11-21(16-23(19)27)26-24(28)15-18-6-9-20(25)10-7-18/h4-13,16H,2-3,14-15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTCPAMTRRENOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



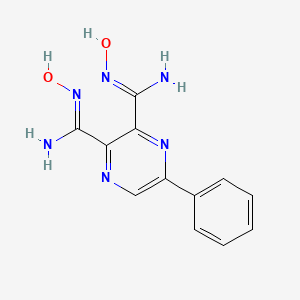
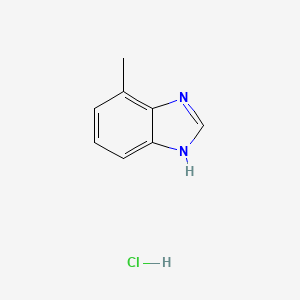

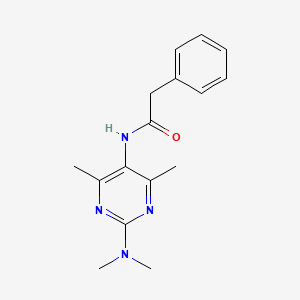
![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)
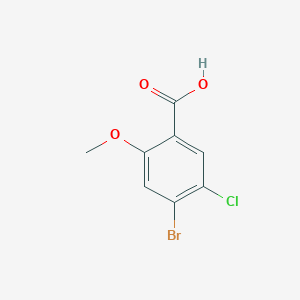

![3-[(Prop-2-yn-1-yl)({[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl})amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3013554.png)

![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)
